molecular formula C25H21ClN2O5S B2631631 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866591-05-1

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2631631
CAS No.: 866591-05-1
M. Wt: 496.96
InChI Key: PTQOLKPPSCMXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BSAQ and is used in the research of cancer treatment, inflammation, and other diseases.

Scientific Research Applications

Subheading Enhanced Synthesis Methods for Quinoline Derivatives

Research highlights a new and improved synthetic route for the compound N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, which is structurally related to 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide. The study details a cost-effective and commercially viable process for large-scale operations, showcasing an overall yield of 49% with 98.9% purity. This advancement is crucial for the practical application and scalability of quinoline derivatives in various scientific fields (Mao et al., 2012).

Nonlinear Optical Properties

Subheading Nonlinear Optical Properties and Applications

Quinoline derivatives have been studied for their nonlinear optical properties. Specifically, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds were synthesized and characterized. The research demonstrates that some samples possess potential for optical limiting applications, indicating the relevance of quinoline derivatives in optical technologies and materials science (Ruanwas et al., 2010).

Structural Aspects and Fluorescence Properties

Subheading Structural Insights and Fluorescence Applications

A study on amide-containing isoquinoline derivatives, closely related to the compound of interest, revealed interesting structural aspects and properties. The research delves into the formation of gels and crystalline solids upon treatment with different acids. Moreover, the study emphasizes the fluorescence emission properties of these compounds, which are significantly altered upon interaction with various agents. These findings could have implications in the development of novel materials with specific fluorescence properties for applications in sensing, imaging, or material sciences (Karmakar et al., 2007).

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-2-33-19-11-9-18(10-12-19)27-24(29)16-28-15-23(34(31,32)20-6-4-3-5-7-20)25(30)21-14-17(26)8-13-22(21)28/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQOLKPPSCMXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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